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molecular formula C14H21NO7 B8448882 5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8448882
M. Wt: 315.32 g/mol
InChI Key: GGDNIXUZYJNTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012966B2

Procedure details

A stirred solution of 2,2-dimethyl-[1,3]dioxane-4,6-dione (7.5 g, 52 mmol), 3-tert-butoxycarbonylamino-propionic acid (9.45 g, 50 mmol), 4-dimethylamino pyridine (9.6 g) in dichloromethane (525 ml) was added dropwise slowly with the solution of N-ethyl-N′-(dimethylaminopropyl)-carbodiimide hydrochloride (11 g, 57.5 mmol) in 352 ml of dichloromethane in an ice-water bath. Upon completion of the addition, the mixture was stirred at room temperature overnight, then washed with 5% aqueous potassium bisulfate solution (300 ml×4), dried with anhydrous sodium sulfate, filtered and concentrated to give [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester which was used as such.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
352 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[C:11]([O:15][C:16]([NH:18][CH2:19][CH2:20][C:21](O)=[O:22])=[O:17])([CH3:14])([CH3:13])[CH3:12].Cl.C(N=C=NCCCN(C)C)C>CN(C)C1C=CN=CC=1.ClCCl>[C:11]([O:15][C:16](=[O:17])[NH:18][CH2:19][CH2:20][C:21](=[C:5]1[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]1=[O:9])[OH:22])([CH3:14])([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
9.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC(=O)O
Name
Quantity
11 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
9.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
525 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
352 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
WASH
Type
WASH
Details
washed with 5% aqueous potassium bisulfate solution (300 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCC(O)=C1C(OC(OC1=O)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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